molecular formula C12H16BrNO B2538599 2-{[(3-Bromophenyl)methyl](methyl)amino}cyclobutan-1-ol CAS No. 2147810-30-6

2-{[(3-Bromophenyl)methyl](methyl)amino}cyclobutan-1-ol

Cat. No.: B2538599
CAS No.: 2147810-30-6
M. Wt: 270.17
InChI Key: NAZYRTHJSUBQPO-UHFFFAOYSA-N
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Description

2-{(3-Bromophenyl)methylamino}cyclobutan-1-ol is an organic compound characterized by the presence of a bromophenyl group, a methylamino group, and a cyclobutanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(3-Bromophenyl)methylamino}cyclobutan-1-ol typically involves the reaction of 3-bromobenzylamine with cyclobutanone in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{(3-Bromophenyl)methylamino}cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of 2-{(phenyl)methylamino}cyclobutan-1-ol.

    Substitution: Formation of various substituted cyclobutanol derivatives depending on the nucleophile used.

Scientific Research Applications

2-{(3-Bromophenyl)methylamino}cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{(3-Bromophenyl)methylamino}cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3-Bromophenyl)methyl]amino}propan-1-ol
  • 2-{[(3-Bromophenyl)methyl]amino}butan-1-ol

Uniqueness

2-{(3-Bromophenyl)methylamino}cyclobutan-1-ol is unique due to its cyclobutanol moiety, which imparts distinct chemical and physical properties compared to similar compounds

Properties

IUPAC Name

2-[(3-bromophenyl)methyl-methylamino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-14(11-5-6-12(11)15)8-9-3-2-4-10(13)7-9/h2-4,7,11-12,15H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZYRTHJSUBQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)Br)C2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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